Cas no 2229647-61-2 (4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one)

4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one
- EN300-1926443
- 2229647-61-2
-
- インチ: 1S/C12H13BrO3/c1-8(14)4-5-9-6-10(15-2)12(13)11(7-9)16-3/h4-7H,1-3H3/b5-4+
- InChIKey: WJXYGIPUIPQJFU-SNAWJCMRSA-N
- ほほえんだ: BrC1=C(C=C(/C=C/C(C)=O)C=C1OC)OC
計算された属性
- せいみつぶんしりょう: 284.00481g/mol
- どういたいしつりょう: 284.00481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 35.5Ų
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1926443-10.0g |
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one |
2229647-61-2 | 10g |
$4606.0 | 2023-05-23 | ||
Enamine | EN300-1926443-0.5g |
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one |
2229647-61-2 | 0.5g |
$1027.0 | 2023-09-17 | ||
Enamine | EN300-1926443-2.5g |
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one |
2229647-61-2 | 2.5g |
$2100.0 | 2023-09-17 | ||
Enamine | EN300-1926443-1g |
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one |
2229647-61-2 | 1g |
$1070.0 | 2023-09-17 | ||
Enamine | EN300-1926443-5g |
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one |
2229647-61-2 | 5g |
$3105.0 | 2023-09-17 | ||
Enamine | EN300-1926443-0.05g |
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one |
2229647-61-2 | 0.05g |
$900.0 | 2023-09-17 | ||
Enamine | EN300-1926443-0.1g |
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one |
2229647-61-2 | 0.1g |
$943.0 | 2023-09-17 | ||
Enamine | EN300-1926443-5.0g |
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one |
2229647-61-2 | 5g |
$3105.0 | 2023-05-23 | ||
Enamine | EN300-1926443-0.25g |
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one |
2229647-61-2 | 0.25g |
$985.0 | 2023-09-17 | ||
Enamine | EN300-1926443-1.0g |
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one |
2229647-61-2 | 1g |
$1070.0 | 2023-05-23 |
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-oneに関する追加情報
Research Brief on 4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one (CAS: 2229647-61-2): Recent Advances and Applications
The compound 4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one (CAS: 2229647-61-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a scaffold for drug development. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting inflammatory and oncogenic pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one via a palladium-catalyzed cross-coupling reaction, achieving a yield of 85%. The study further explored its derivatization into a series of analogs, which exhibited promising inhibitory activity against COX-2, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, recent research has uncovered its utility in oncology. A 2024 preprint in BioRxiv reported that 4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one derivatives selectively inhibit the PI3K/AKT/mTOR pathway in triple-negative breast cancer (TNBC) cell lines. Molecular docking studies revealed that the bromo and dimethoxy substituents play a critical role in binding to the ATP-binding pocket of PI3Kγ, offering a structural basis for further optimization.
The compound's mechanism of action extends to its interaction with cellular redox systems. A collaborative study between academic and industrial researchers (2023, ACS Chemical Biology) demonstrated that 4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one induces oxidative stress in cancer cells by depleting glutathione reserves, thereby sensitizing them to apoptosis. This dual mechanism—targeting both kinase signaling and redox homeostasis—positions it as a versatile scaffold for multi-target drug design.
Despite these advances, challenges remain in optimizing the pharmacokinetic properties of this compound. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates moderate hepatic clearance and variable bioavailability across species, as noted in a 2024 European Journal of Pharmaceutical Sciences publication. Structural modifications, such as the introduction of polar groups at the butenone moiety, are currently being explored to address these limitations.
In conclusion, 4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one (CAS: 2229647-61-2) represents a promising chemical entity with diverse therapeutic potential. Ongoing research aims to expand its applications through targeted derivatization and mechanistic studies, particularly in inflammation and oncology. Future directions include the development of prodrug formulations to enhance its metabolic stability and in vivo efficacy.
2229647-61-2 (4-(4-bromo-3,5-dimethoxyphenyl)but-3-en-2-one) 関連製品
- 129704-51-4(Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride)
- 1427013-88-4(Ethyl 5-amino-4-chloro-1-(cyclopropylmethyl)pyrazole-3-carboxylate)
- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 852388-71-7(N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide)
- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)
- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)
- 54810-28-5(2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide)
- 1804868-42-5(5-(Difluoromethyl)-3-methoxy-2-methyl-4-nitropyridine)



